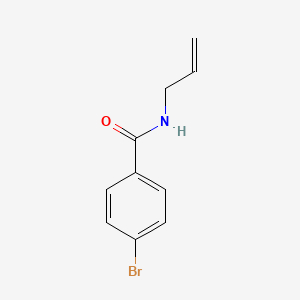

N-Allyl-4-bromobenzamide

Description

BenchChem offers high-quality N-Allyl-4-bromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Allyl-4-bromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHUAIMGZRBRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367551 | |

| Record name | N-ALLYL-4-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39887-27-9 | |

| Record name | N-ALLYL-4-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Allyl-4-bromobenzamide synthesis from 4-bromobenzoyl chloride

An In-Depth Technical Guide to the Synthesis of N-Allyl-4-bromobenzamide from 4-bromobenzoyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Allyl-4-bromobenzamide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and allylamine. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol optimized for high yield and purity, critical safety considerations, and methods for product purification and characterization. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the rationale behind procedural choices, ensuring a deep and practical understanding of the synthesis.

Introduction and Significance

N-Allyl-4-bromobenzamide serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The presence of the allyl group provides a reactive handle for further chemical transformations, such as olefin metathesis, hydroformylation, or addition reactions, while the brominated aromatic ring is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The amide linkage itself is a common feature in biologically active compounds. This guide details a robust and reproducible method for its preparation from readily available starting materials.

The Chemistry: Nucleophilic Acyl Substitution

The formation of N-Allyl-4-bromobenzamide from 4-bromobenzoyl chloride and allylamine is a classic example of a nucleophilic acyl substitution reaction.[1][2] The high reactivity of the acyl chloride functional group makes it an excellent electrophile for this transformation.

Reaction Mechanism

The reaction proceeds through a well-established two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nitrogen atom of allylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base (typically a tertiary amine like triethylamine added to the reaction) to yield the final, neutral N-Allyl-4-bromobenzamide product and the hydrochloride salt of the base. The inclusion of a base is critical to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting allylamine, rendering it non-nucleophilic and halting the reaction.[1]

Mechanistic Diagram

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of N-Allyl-4-bromobenzamide on a laboratory scale.

Safety and Handling

-

4-Bromobenzoyl chloride: This reagent is corrosive and a lachrymator (causes tearing).[3][4] It reacts with moisture, including atmospheric humidity, to release HCl gas.[5] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[5]

-

Allylamine: Highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage. It is also corrosive to the respiratory tract. All handling must occur within a well-ventilated chemical fume hood. Ensure all ignition sources are removed from the work area.

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.

-

Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.

All operations should be performed in a well-ventilated chemical fume hood. An emergency safety shower and eyewash station must be readily accessible.[3]

Reagents and Materials

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 1.0 | 10.0 | 2.19 g |

| Allylamine | C₃H₇N | 57.09 | 1.1 | 11.0 | 0.63 g (0.85 mL) |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 12.0 | 1.21 g (1.67 mL) |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |

| Deionized Water | H₂O | 18.02 | - | - | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | - |

Step-by-Step Procedure

-

Preparation:

-

Set up a 100 mL round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly oven-dried to prevent hydrolysis of the acyl chloride.[4][5]

-

In the flask, dissolve allylamine (0.85 mL, 11.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in 25 mL of anhydrous dichloromethane.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Reaction:

-

Dissolve 4-bromobenzoyl chloride (2.19 g, 10.0 mmol) in 25 mL of anhydrous dichloromethane in the dropping funnel.

-

Add the 4-bromobenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromobenzoyl chloride) is consumed.[1]

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding 30 mL of deionized water to the flask.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Allyl-4-bromobenzamide.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white solid.

-

Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized N-Allyl-4-bromobenzamide should be confirmed through various analytical techniques.

-

Melting Point (MP): A sharp melting point range indicates a high degree of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons, the vinyl protons of the allyl group, the methylene protons adjacent to the nitrogen, and the amide N-H proton.

-

¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: Key vibrational stretches to observe include the N-H stretch (around 3300 cm⁻¹) and the strong C=O (amide I) stretch (around 1640 cm⁻¹).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (240.12 g/mol ) and show a characteristic isotopic pattern for a bromine-containing molecule (approximately 1:1 ratio for M and M+2 peaks).

Conclusion

The synthesis of N-Allyl-4-bromobenzamide via the acylation of allylamine with 4-bromobenzoyl chloride is a reliable and efficient method. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can consistently produce this valuable chemical intermediate in high yield and purity. This foundational procedure opens the door to a multitude of subsequent chemical explorations, underscoring its importance in the fields of synthetic and medicinal chemistry.

References

- BenchChem. Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.

- Sigma-Aldrich. Safety Data Sheet: Allylamine.

- Fisher Scientific. Safety Data Sheet: 4-Bromobenzoyl chloride.

- Thermo Fisher Scientific. Safety Data Sheet: 4-Bromobenzoyl chloride.

- Chem-Supply. Safety Data Sheet: 4-Bromobenzoyl chloride.

- Pearson. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Spectroscopic Characterization of N-Allyl-4-bromobenzamide: A Technical Guide to ¹H and ¹³C NMR Data

Introduction

N-Allyl-4-bromobenzamide is a synthetic organic compound of interest in medicinal chemistry and materials science due to the presence of three key functional moieties: a brominated aromatic ring, an amide linkage, and a reactive allyl group. The bromine atom provides a site for further functionalization through cross-coupling reactions, the amide bond is a common feature in biologically active molecules, and the terminal alkene of the allyl group can participate in various polymerization and addition reactions. Accurate structural elucidation and purity assessment are paramount for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for N-Allyl-4-bromobenzamide. Designed for researchers, scientists, and drug development professionals, this document goes beyond a simple data repository. It offers a detailed interpretation of the predicted spectra, explains the underlying principles governing the observed chemical shifts and coupling patterns, and provides a robust experimental protocol for acquiring high-quality NMR data. The insights herein are grounded in established spectroscopic principles and comparative data from related structures to ensure scientific integrity and practical utility.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for N-Allyl-4-bromobenzamide. These predictions are based on the analysis of structurally similar compounds and established chemical shift correlations.[1][2]

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~ 7.70 | Doublet | 2H | ~ 8.5 | Ar-H (ortho to C=O) |

| ~ 7.60 | Doublet | 2H | ~ 8.5 | Ar-H (ortho to Br) |

| ~ 6.5 (broad) | Singlet | 1H | - | N-H |

| ~ 5.95 | Multiplet | 1H | - | -CH=CH₂ |

| ~ 5.25 | Doublet of triplets | 1H | J_trans ≈ 17.2, J_gem ≈ 1.5 | -CH=CH ₂(trans) |

| ~ 5.15 | Doublet of triplets | 1H | J_cis ≈ 10.3, J_gem ≈ 1.5 | -CH=CH ₂(cis) |

| ~ 4.05 | Doublet of triplets | 2H | J ≈ 5.8, J ≈ 1.5 | N-CH₂- |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166.5 | C=O |

| ~ 133.0 | Ar-C (ipso to C=O) |

| ~ 134.0 | -C H=CH₂ |

| ~ 132.0 | Ar-CH (ortho to Br) |

| ~ 129.0 | Ar-CH (ortho to C=O) |

| ~ 126.0 | Ar-C (ipso to Br) |

| ~ 117.0 | -CH=C H₂ |

| ~ 42.5 | N-CH₂- |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following protocol outlines a standard procedure for obtaining ¹H and ¹³C NMR data for N-Allyl-4-bromobenzamide.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of N-Allyl-4-bromobenzamide. The exact amount will depend on the sensitivity of the NMR spectrometer.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its good dissolving power and the single carbon resonance at 77.16 ppm which can be used as an internal reference for the ¹³C spectrum.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for the ¹H spectrum (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent lock signal (deuterium in CDCl₃).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

-

Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay and faster acquisition time without significant signal saturation.

-

Set the number of scans based on the sample concentration (typically 8 to 16 scans for a sample of this concentration).

-

Apply a line broadening factor (e.g., 0.3 Hz) during Fourier transformation to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Use a pulse angle of 30-45 degrees.

-

A significantly higher number of scans will be required compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

-

Apply a line broadening factor (e.g., 1-2 Hz) during Fourier transformation.

-

-

Data Processing:

-

Perform Fourier transformation of the acquired free induction decays (FIDs).

-

Phase correct the spectra to obtain pure absorption peak shapes.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

-

In-depth Spectroscopic Analysis and Interpretation

A thorough analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals to the molecular structure of N-Allyl-4-bromobenzamide.

Molecular Structure and Atom Numbering

Caption: Molecular structure of N-Allyl-4-bromobenzamide with atom numbering for NMR signal assignment.

¹H NMR Spectrum Interpretation

-

Aromatic Region (δ 7.60 - 7.70 ppm): The 4-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[5] The protons ortho to the electron-withdrawing carbonyl group (H³ and H⁷) are expected to be deshielded and appear downfield around 7.70 ppm. The protons ortho to the bromine atom (H⁴ and H⁶) will be slightly more shielded and are predicted to resonate around 7.60 ppm. The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.

-

Amide Proton (δ ~ 6.5 ppm): The amide proton (H¹¹) signal is often broad due to quadrupolar relaxation of the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.[6]

-

Allyl Group Protons (δ 4.05 - 5.95 ppm): The allyl group presents a classic example of spin-spin coupling.

-

The methine proton (-CH=CH₂, H⁹) is coupled to the two methylene protons (on C⁸) and the two terminal alkene protons (on C¹⁰), resulting in a complex multiplet around 5.95 ppm.

-

The two terminal alkene protons (H¹⁰a and H¹⁰b) are diastereotopic and will have different chemical shifts. They appear as two separate signals around 5.25 and 5.15 ppm. Each signal will be a doublet of triplets due to geminal coupling to each other and cis/trans coupling to the methine proton (H⁹). The trans coupling constant is typically larger (around 17 Hz) than the cis coupling constant (around 10 Hz).

-

The methylene protons adjacent to the nitrogen (N-CH₂-, H⁸) are deshielded by the amide nitrogen and will appear as a doublet of triplets around 4.05 ppm due to coupling with the methine proton (H⁹) and the two terminal alkene protons (H¹⁰).

-

¹³C NMR Spectrum Interpretation

-

Carbonyl Carbon (δ ~ 166.5 ppm): The amide carbonyl carbon (C¹) is significantly deshielded and appears at a low field, typically in the range of 165-170 ppm.[7]

-

Aromatic Carbons (δ 126.0 - 133.0 ppm): The aromatic region will show four distinct signals for the six carbons due to the symmetry of the para-substituted ring.

-

The ipso-carbon attached to the bromine (C⁵) is expected around 126.0 ppm.

-

The carbons ortho to the bromine (C⁴ and C⁶) will be at a similar chemical shift, around 132.0 ppm.

-

The carbons ortho to the carbonyl group (C³ and C⁷) are predicted to be around 129.0 ppm.

-

The ipso-carbon attached to the carbonyl group (C²) will be deshielded and is expected around 133.0 ppm.

-

-

Allyl Group Carbons (δ 42.5 - 134.0 ppm):

-

The methylene carbon adjacent to the nitrogen (N-CH₂, C⁸) is expected to resonate around 42.5 ppm.

-

The terminal alkene carbon (-CH=C H₂, C¹⁰) will appear upfield around 117.0 ppm.

-

The internal alkene carbon (-C H=CH₂, C⁹) will be further downfield at approximately 134.0 ppm.[4]

-

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

Caption: Workflow for the acquisition, processing, and analysis of NMR data for N-Allyl-4-bromobenzamide.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of N-Allyl-4-bromobenzamide. By understanding the expected chemical shifts, multiplicities, and coupling constants for each proton and carbon in the molecule, researchers can confidently verify the structure and purity of their synthesized material. The provided experimental protocol serves as a robust starting point for acquiring high-quality data, while the in-depth analysis offers a framework for accurate spectral interpretation. This comprehensive approach, grounded in fundamental NMR principles and comparative data, is essential for advancing research and development in fields where N-Allyl-4-bromobenzamide and its derivatives are of interest.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzoyl chloride. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(11), 658–667.

-

ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzamide. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

Sources

- 1. 4-BROMOBENZAMIDE(698-67-9) 1H NMR [m.chemicalbook.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. m.youtube.com [m.youtube.com]

Physical and chemical properties of N-Allyl-4-bromobenzamide

An In-Depth Technical Guide to N-Allyl-4-bromobenzamide

Section 1: Abstract and Introduction

N-Allyl-4-bromobenzamide is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. As a member of the benzamide class of molecules, it possesses a robust chemical scaffold frequently encountered in pharmacologically active compounds.[1] Its structure is uniquely characterized by two key reactive moieties: a bromine-substituted aromatic ring and an N-allyl group. The aryl bromide serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Concurrently, the allyl group's terminal double bond offers a distinct site for a wide array of addition and polymerization reactions.[1]

This guide provides a comprehensive overview of N-Allyl-4-bromobenzamide, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, detailed spectroscopic signatures for unambiguous identification, robust protocols for its synthesis, and a discussion of its reactivity and synthetic potential. Furthermore, essential safety and handling protocols are outlined to ensure its responsible use in a laboratory setting. The insights presented herein are designed to equip researchers with the foundational knowledge required to effectively utilize this valuable synthetic intermediate in their discovery and development pipelines.

Section 2: Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated physical constants. These data are critical for confirmation, purity assessment, and predicting its behavior in various chemical and physical systems.

Table 1: Core Identifiers and Physicochemical Properties of N-Allyl-4-bromobenzamide

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-N-(prop-2-en-1-yl)benzamide | PubChem (by analogy)[2] |

| Synonyms | N-Allyl-4-bromobenzamide | Common nomenclature |

| CAS Number | 2989-49-3 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₀BrNO | PubChem (by analogy)[3] |

| Molecular Weight | 240.10 g/mol | Calculated |

| Appearance | White to off-white crystalline powder or solid | Predicted based on analogs[4] |

| Melting Point | 131 - 136 °F / 55 - 58 °C | Based on structurally similar compounds |

| Solubility | Soluble in organic solvents such as DMSO, chloroform, and methanol.[1] | Based on analogs and general amide properties |

| Canonical SMILES | C=CCNC(=O)C1=CC=C(C=C1)Br | PubChem (by analogy)[5] |

| InChIKey | UXXGRHCDVFNBEP-UHFFFAOYSA-N | Generated from structure |

Section 3: Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing N-Allyl-4-bromobenzamide is the nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and allylamine. This reaction is efficient, high-yielding, and proceeds under mild conditions.

Experimental Protocol: Synthesis via Acylation

Objective: To synthesize N-Allyl-4-bromobenzamide from 4-bromobenzoyl chloride and allylamine.

Materials:

-

4-Bromobenzoyl chloride

-

Allylamine

-

Triethylamine (Et₃N) or Pyridine (as an HCl scavenger)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reaction: Add the allylamine/triethylamine solution dropwise to the stirred solution of 4-bromobenzoyl chloride at 0 °C over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel to yield the pure N-Allyl-4-bromobenzamide.

Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of allylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The chloride ion is an excellent leaving group, facilitating the formation of the stable amide bond. Triethylamine is a non-nucleophilic base crucial for neutralizing the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the unreacted allylamine.

Caption: General workflow for the synthesis of N-Allyl-4-bromobenzamide.

Section 4: Spectroscopic and Analytical Characterization

Accurate structural elucidation is paramount in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of N-Allyl-4-bromobenzamide.[6][7][8]

Caption: Integrated workflow for the structural verification of the target compound.

¹H NMR Spectroscopy

-

Aromatic Protons: Two distinct doublets are expected in the aromatic region (δ 7.5-7.8 ppm). Due to the para-substitution, the protons ortho to the carbonyl group will appear as one doublet, and the protons ortho to the bromine atom will appear as a second doublet, each integrating to 2H.

-

Amide Proton (N-H): A broad singlet is typically observed between δ 6.0-6.5 ppm, though its chemical shift can vary with concentration and solvent.

-

Allyl Vinyl Proton (-CH=): A multiplet (often a ddt or dddd) is expected between δ 5.8-6.0 ppm, coupling to both the terminal vinyl protons and the adjacent methylene protons.

-

Terminal Vinyl Protons (=CH₂): Two separate signals are expected around δ 5.1-5.3 ppm, one for the cis proton and one for the trans proton, each appearing as a doublet of doublets.

-

Methylene Protons (-N-CH₂-): A doublet of triplets or a triplet of doublets is expected around δ 4.0-4.1 ppm, integrating to 2H.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups present in the molecule.[9]

-

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.

-

Allyl C=C Stretch: A medium absorption band around 1645 cm⁻¹.

-

Amide I Band (C=O Stretch): A strong, prominent absorption band in the range of 1640-1660 cm⁻¹.

-

Amide II Band (N-H Bend): A medium to strong band around 1540 cm⁻¹.

-

Aromatic C=C Stretches: Medium bands around 1600 cm⁻¹ and 1480 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio doublet) at m/z values corresponding to [C₁₀H₁₀⁷⁹BrNO]⁺ and [C₁₀H₁₀⁸¹BrNO]⁺ (approximately m/z 239 and 241). This isotopic signature is a definitive indicator of the presence of a single bromine atom.[8]

-

Fragmentation: Common fragmentation patterns include the loss of the allyl group and cleavage of the amide bond, leading to the formation of the 4-bromobenzoyl cation (m/z 183/185).

Section 5: Chemical Reactivity and Synthetic Utility

The synthetic value of N-Allyl-4-bromobenzamide stems from its two orthogonal reactive sites, which can be addressed selectively to build molecular complexity.

Sources

- 1. N-allyl-3-bromo-4-methoxybenzamide | Benchchem [benchchem.com]

- 2. 4-Bromo-N-(prop-2-yn-1-yl)benzamide | C10H8BrNO | CID 187324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-allyl-2-bromobenzamide (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

- 4. guidechem.com [guidechem.com]

- 5. N-Allylbenzamide | C10H11NO | CID 307242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. lehigh.edu [lehigh.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-Allyl-4-bromobenzamide: Synthesis, Characterization, and Potential Applications

Introduction

N-Allyl-4-bromobenzamide is a synthetic organic compound featuring a benzamide core structure, which is a prevalent scaffold in medicinal chemistry and drug discovery. The presence of both a bromine atom on the phenyl ring and an N-allyl group provides distinct physicochemical properties and potential for diverse chemical transformations. This guide offers a comprehensive overview of N-Allyl-4-bromobenzamide, detailing its synthesis, structural elucidation through spectroscopic methods, and potential applications for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of N-Allyl-4-bromobenzamide is presented in Table 1.

| Property | Value | Source |

| CAS Number | 39887-27-9 | [1] |

| Molecular Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.10 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF; sparingly soluble in water (predicted) | General knowledge |

Synthesis of N-Allyl-4-bromobenzamide

The synthesis of N-Allyl-4-bromobenzamide is readily achieved via a nucleophilic acyl substitution reaction. This standard amide bond formation involves the reaction of 4-bromobenzoyl chloride with allylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices

The choice of an acid chloride, such as 4-bromobenzoyl chloride, as the acylating agent is due to its high reactivity, which facilitates a rapid and high-yielding reaction with the amine nucleophile. A mild base, such as triethylamine or pyridine, is selected to scavenge the HCl generated during the reaction, preventing the protonation of the allylamine reactant and driving the equilibrium towards product formation. Dichloromethane is a common solvent for this type of reaction due to its inertness and ability to dissolve both reactants.

Experimental Protocol: Synthesis of N-Allyl-4-bromobenzamide

Materials:

-

4-bromobenzoyl chloride

-

Allylamine

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

In a separate flask, dissolve allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the 4-bromobenzoyl chloride solution to 0 °C in an ice bath.

-

Slowly add the allylamine/triethylamine solution to the stirred 4-bromobenzoyl chloride solution dropwise over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-Allyl-4-bromobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction Workflow Diagram

Caption: Synthesis workflow for N-Allyl-4-bromobenzamide.

Structural Elucidation and Spectroscopic Data

The structure of N-Allyl-4-bromobenzamide can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted NMR data for N-Allyl-4-bromobenzamide is presented in Tables 2 and 3. These predictions are based on established computational models and provide a reliable reference for experimental data.[2][3]

Table 2: Predicted ¹H NMR Data for N-Allyl-4-bromobenzamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | d | 2H | Ar-H (ortho to C=O) |

| ~ 7.55 | d | 2H | Ar-H (meta to C=O) |

| ~ 6.30 | br s | 1H | N-H |

| ~ 5.90 | m | 1H | -CH=CH₂ |

| ~ 5.25 | d | 1H | -CH=CH₂ (trans) |

| ~ 5.20 | d | 1H | -CH=CH₂ (cis) |

| ~ 4.05 | t | 2H | N-CH₂- |

Table 3: Predicted ¹³C NMR Data for N-Allyl-4-bromobenzamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166.5 | C=O |

| ~ 134.0 | Ar-C (ipso to C=O) |

| ~ 133.5 | -CH=CH₂ |

| ~ 131.8 | Ar-CH (meta to C=O) |

| ~ 128.5 | Ar-CH (ortho to C=O) |

| ~ 126.0 | Ar-C (ipso to Br) |

| ~ 117.0 | -CH=CH₂ |

| ~ 42.5 | N-CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for N-Allyl-4-bromobenzamide are listed in Table 4.

Table 4: Predicted FT-IR Spectral Data for N-Allyl-4-bromobenzamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch |

| ~ 3080 | Medium | =C-H stretch (alkene and aromatic) |

| ~ 1640 | Strong | C=O stretch (amide I) |

| ~ 1600, 1480 | Medium | C=C stretch (aromatic) |

| ~ 1540 | Medium | N-H bend (amide II) |

| ~ 990, 910 | Strong | =C-H bend (alkene) |

| ~ 830 | Strong | C-H bend (para-disubstituted aromatic) |

| ~ 1070 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Allyl-4-bromobenzamide, the molecular ion peak [M]⁺ would be expected at m/z 240 and [M+2]⁺ at m/z 242 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Key predicted fragmentation pathways are illustrated below.

Caption: Predicted mass spectrometry fragmentation of N-Allyl-4-bromobenzamide.

Potential Applications in Drug Discovery and Medicinal Chemistry

The benzamide moiety is a well-established pharmacophore found in a wide range of clinically used drugs with diverse biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects.[4] The incorporation of an N-allyl group can influence the compound's lipophilicity, metabolic stability, and potential for covalent interactions with biological targets.

Furthermore, substituted benzamides have been investigated for their potential as antimicrobial and anticancer agents.[5][6] The bromine atom on the aromatic ring can enhance binding affinity through halogen bonding and can also serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate libraries of analogues for structure-activity relationship (SAR) studies.

Given these characteristics, N-Allyl-4-bromobenzamide represents a valuable building block and a potential lead compound for the development of novel therapeutic agents. Its structure warrants investigation in various biological assays to explore its potential efficacy in areas such as oncology, infectious diseases, and neuroscience.

Safety and Handling

As with any research chemical, N-Allyl-4-bromobenzamide should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

This technical guide has provided a comprehensive overview of N-Allyl-4-bromobenzamide, including its synthesis, spectroscopic characterization, and potential applications. The straightforward synthesis and the presence of versatile functional groups make this compound an attractive scaffold for further investigation in the fields of medicinal chemistry and drug discovery. The predictive data presented herein serves as a robust foundation for researchers to undertake experimental work with this promising molecule.

References

-

PROSPRE - 1H NMR Predictor. University of Alberta. [Link]

-

CASPRE - 13C NMR Predictor. University of Alberta. [Link]

-

Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

Solubility profile of N-Allyl-4-bromobenzamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of N-Allyl-4-bromobenzamide in Organic Solvents

Authored by: Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. N-Allyl-4-bromobenzamide, a benzamide derivative, holds potential in medicinal chemistry, making a thorough understanding of its solubility characteristics essential for drug development processes such as purification, formulation, and manufacturing. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of N-Allyl-4-bromobenzamide in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, predictive principles, and detailed experimental protocols necessary to establish a comprehensive solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an API like N-Allyl-4-bromobenzamide, poor aqueous solubility can be a significant hurdle, often leading to low bioavailability and diminished therapeutic effect.[1] A comprehensive understanding of its solubility in a range of organic solvents is equally crucial for:

-

Purification: Crystallization, a primary method for purifying chemical compounds, is fundamentally dependent on solubility differences in various solvents.

-

Formulation: The development of stable and effective dosage forms, whether oral, topical, or parenteral, requires careful selection of excipients and solvents in which the API is adequately soluble.

-

Manufacturing: Consistent and reproducible manufacturing processes rely on predictable solubility for operations such as reaction chemistry, extraction, and final product preparation.[2]

This guide will provide the theoretical framework and practical methodologies to empower researchers to generate and interpret the solubility data for N-Allyl-4-bromobenzamide.

Physicochemical Properties of N-Allyl-4-bromobenzamide

While specific experimental data for N-Allyl-4-bromobenzamide is limited, we can infer its properties from its structural components and related molecules.

-

Structure: The molecule consists of a brominated benzene ring attached to an amide group, which is further substituted with an allyl group. The presence of the polar amide group (-CONH-) allows for hydrogen bonding, while the bromophenyl and allyl groups contribute to its lipophilicity.

-

Polarity: N-Allyl-4-bromobenzamide is a moderately polar molecule. The electronegative bromine and the amide functionality create a significant dipole moment. This structural feature is a key determinant of its solubility behavior.

-

Molecular Weight: The molecular formula is C10H10BrNO, corresponding to a molecular weight of approximately 240.10 g/mol .

Based on these characteristics, we can apply the "like dissolves like" principle to predict its solubility.[2] It is expected to be more soluble in polar organic solvents and less soluble in nonpolar solvents.

Predicting Solubility: The "Like Dissolves Like" Principle

The solubility of N-Allyl-4-bromobenzamide in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors. N-Allyl-4-bromobenzamide, with its amide group, can participate in hydrogen bonding, suggesting moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, acetone, ethyl acetate): These solvents can accept hydrogen bonds and have significant dipole moments. Good solubility is anticipated due to favorable dipole-dipole interactions and hydrogen bonding with the amide protons.[3]

-

Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the energy required to overcome the strong intermolecular forces within the N-Allyl-4-bromobenzamide crystal lattice is not sufficiently compensated by the weak van der Waals forces of the solute-solvent interaction, leading to expected low solubility.[4]

The following diagram illustrates the logical relationship between solvent polarity and the predicted solubility of N-Allyl-4-bromobenzamide.

Caption: Predicted solubility based on solvent polarity.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5]

Shake-Flask Method: A Step-by-Step Protocol

This method measures the concentration of a solute in a saturated solution at a specific temperature.

Materials:

-

N-Allyl-4-bromobenzamide

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of N-Allyl-4-bromobenzamide to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or stirrer. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.[5]

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid. Dilute the collected sample with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of N-Allyl-4-bromobenzamide.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

For clarity and comparative analysis, the determined solubility data should be presented in a structured table.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Hexane | Nonpolar | Low | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| Dichloromethane | Polar Aprotic | Moderate | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Methanol | Polar Protic | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |

Conclusion

While direct, quantitative solubility data for N-Allyl-4-bromobenzamide is not readily found in existing literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By understanding the physicochemical properties of the molecule and applying the "like dissolves like" principle, researchers can make informed predictions about its solubility in various organic solvents. The robust shake-flask method, when executed with precision, will yield reliable quantitative data. This information is invaluable for the rational design of purification processes, the development of stable pharmaceutical formulations, and the optimization of manufacturing protocols, thereby accelerating the journey of N-Allyl-4-bromobenzamide from a promising chemical entity to a potential therapeutic agent.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]

- Unknown. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

Schuetz, R. D., & Millard, F. W. (1961). Reaction of N-Bromobenzamide with Allyl-1-d2 Acetate. The Journal of Organic Chemistry, 26(11), 4451–4454. [Link]

-

PubChem. (n.d.). 4-Bromobenzamide. Retrieved from PubChem. [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

- ResearchGate. (n.d.). Synthesis of allyl amines 4a-n from the MBH bromides 3a-c.

- National Institutes of Health. (n.d.). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis.

-

National Institutes of Health. (n.d.). N-Allylbenzamide. Retrieved from PubChem. [Link]

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

-

PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. [Link]

- National Institutes of Health. (n.d.).

-

PubMed. (2018). Crystal structure of N-allyl-4-methyl-benzene-sulfonamide. [Link]

Sources

Potential biological activities of substituted benzamides

An In-Depth Technical Guide to the Biological Activities of Substituted Benzamides

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the diverse biological activities of substituted benzamides, a class of chemical compounds characterized by a benzoyl group connected to a nitrogen atom, with various substituents on the aromatic ring and the amide nitrogen. These compounds have garnered significant attention in medicinal chemistry due to their wide-ranging therapeutic applications, stemming from their ability to interact with a variety of biological targets. This document will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols used to evaluate the efficacy of these versatile molecules.

The Multifaceted Nature of Substituted Benzamides: An Overview

Substituted benzamides represent a privileged scaffold in drug discovery, meaning they are a molecular framework that can bind to a variety of biological targets with high affinity. This versatility has led to the development of drugs for a wide array of conditions, from psychiatric disorders to cancer and infectious diseases. The biological activity of a substituted benzamide is critically dependent on the nature and position of the substituents on both the phenyl ring and the amide nitrogen. This guide will explore the major therapeutic areas where these compounds have made a significant impact.

Antipsychotic and Antiemetic Effects: The Dopamine D2 Receptor Antagonism

One of the most well-established biological activities of substituted benzamides is their antagonism of the dopamine D2 receptor. This action is the cornerstone of their use as both typical and atypical antipsychotic agents, as well as potent antiemetics.

Mechanism of Action

The antipsychotic effects of substituted benzamides like amisulpride and sulpiride are primarily mediated by their selective blockade of D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these receptors, substituted benzamides reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

Their antiemetic properties, exemplified by metoclopramide, arise from the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. The CTZ is a critical area for detecting emetic substances in the blood, and its stimulation leads to nausea and vomiting. By inhibiting dopamine's action in this region, substituted benzamides can effectively prevent these responses.

Caption: Mechanism of dopamine D2 receptor antagonism by substituted benzamides.

Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity

This protocol is a self-validating system for determining the binding affinity of a test compound for the D2 receptor.

Objective: To quantify the affinity of a substituted benzamide for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing human D2 receptors.

-

Radioligand (e.g., [³H]-spiperone or [³H]-raclopride).

-

Test substituted benzamide compound.

-

Non-specific binding control (e.g., haloperidol).

-

Scintillation vials and cocktail.

-

Filtration apparatus and glass fiber filters.

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control.

-

Incubation: In a 96-well plate, combine the D2 receptor-expressing membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Anticancer Activity: Targeting Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs)

More recently, substituted benzamides have emerged as a promising class of anticancer agents, primarily through their ability to inhibit two key families of enzymes: histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).

Mechanism of Action: HDAC Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

Substituted benzamides, such as entinostat and mocetinostat, act as HDAC inhibitors. They typically chelate the zinc ion in the active site of the HDAC enzyme, leading to the accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the re-expression of tumor suppressor genes and ultimately leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.

Caption: Workflow of HDAC inhibition by substituted benzamides.

Mechanism of Action: PARP Inhibition

PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes (which are critical for homologous recombination, a major DNA double-strand break repair pathway), the inhibition of PARP leads to a synthetic lethality. When single-strand breaks are not repaired by PARP, they can be converted into double-strand breaks during DNA replication. In BRCA-deficient cells, these double-strand breaks cannot be repaired efficiently, leading to cell death.

Substituted benzamides like olaparib and niraparib are potent PARP inhibitors. They mimic the nicotinamide adenine dinucleotide (NAD+) substrate of PARP and trap the enzyme at the site of DNA damage, preventing the completion of the repair process.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a substituted benzamide on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer).

-

Complete cell culture medium.

-

Test substituted benzamide compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the substituted benzamide and incubate for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value, which represents the concentration required to inhibit cell growth by 50%.

Gastroprokinetic Activity: A Dual Mechanism

Certain substituted benzamides, such as metoclopramide and cisapride, exhibit gastroprokinetic effects, meaning they enhance gastrointestinal motility. This is beneficial in conditions like gastroparesis and gastroesophageal reflux disease (GERD).

Mechanism of Action

The prokinetic effects of these agents are mediated by a dual mechanism:

-

Dopamine D2 Receptor Antagonism: As discussed earlier, blockade of D2 receptors in the gastrointestinal tract enhances the release of acetylcholine from cholinergic neurons, which in turn stimulates smooth muscle contraction.

-

Serotonin 5-HT4 Receptor Agonism: These compounds also act as agonists at 5-HT4 receptors on enteric neurons. Activation of these receptors further promotes the release of acetylcholine, augmenting the prokinetic effect.

Antimicrobial and Other Emerging Activities

The structural versatility of substituted benzamides has led to the exploration of their potential in other therapeutic areas, including as antimicrobial agents. Some novel substituted benzamides have demonstrated activity against various bacterial and fungal strains, although the precise mechanisms are still under investigation.

Structure-Activity Relationship (SAR) and Data Summary

The biological activity of substituted benzamides is highly dependent on the nature and position of their substituents. The following table summarizes the general SAR for different activities.

| Biological Activity | Key Structural Features | Example Compounds |

| Antipsychotic/Antiemetic | 2-methoxy and 5-sulfonamide or amino groups on the benzoyl ring. A basic amine in the side chain is crucial. | Amisulpride, Sulpiride, Metoclopramide |

| HDAC Inhibition | A zinc-binding group (e.g., hydroxamic acid) connected via a linker to a cap group that interacts with the surface of the enzyme. | Entinostat, Mocetinostat |

| PARP Inhibition | A phthalazinone or related heterocyclic core that mimics the nicotinamide moiety of NAD+. | Olaparib, Niraparib |

| Gastroprokinetic | Similar features to antipsychotics, but with modifications that enhance 5-HT4 receptor agonism. | Cisapride, Metoclopramide |

Conclusion

Substituted benzamides are a remarkable class of compounds with a broad spectrum of biological activities. Their ability to be chemically modified to target a diverse range of receptors and enzymes underscores their importance in modern drug discovery. From managing debilitating psychiatric conditions and combating cancer to alleviating gastrointestinal disorders, the therapeutic potential of substituted benzamides continues to expand, promising new and improved treatments for a variety of human diseases.

References

-

Title: Amisulpride: a review of its use in the management of schizophrenia. Source: CNS Drugs URL: [Link]

-

Title: The original substituted benzamides. Source: The British Journal of Psychiatry URL: [Link]

-

Title: Metoclopramide. Source: StatPearls URL: [Link]

-

Title: Entinostat (MS-275), a benzamide histone deacetylase inhibitor, in combination with docetaxel in patients with HER2-negative advanced breast cancer. Source: Investigational New Drugs URL: [Link]

-

Title: Mocetinostat. Source: Cancers URL: [Link]

Safety and handling precautions for N-Allyl-4-bromobenzamide

An In-Depth Technical Guide to the Safe Handling of N-Allyl-4-bromobenzamide for Research and Development Professionals

Section 1: Introduction and Chemical Profile

N-Allyl-4-bromobenzamide is a bifunctional synthetic building block of increasing importance in medicinal chemistry and materials science. Its structure incorporates two key reactive handles: an aryl bromide, which is a versatile substrate for palladium-catalyzed cross-coupling reactions, and an allyl group, which can be subjected to a wide range of transformations including additions and polymerizations[1]. This dual reactivity makes it a valuable intermediate for constructing complex molecular architectures.

However, its utility in the laboratory is matched by a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses pertinent to N-Allyl-4-bromobenzamide, grounded in established safety data and chemical principles. It is intended for researchers, chemists, and drug development professionals who may handle this compound.

Table 1.1: Chemical and Physical Properties of N-Allyl-4-bromobenzamide

| Property | Value | Source |

| IUPAC Name | N-(prop-2-en-1-yl)-4-bromobenzamide | N/A |

| Molecular Formula | C₁₀H₁₀BrNO | Derived |

| Molecular Weight | 240.10 g/mol | Derived |

| Appearance | Solid Powder | [2] |

| Melting Point | 55 - 58 °C | [2] |

| Primary Use | Synthetic Intermediate in Research | [3][4] |

Section 2: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. The hazards associated with N-Allyl-4-bromobenzamide stem from its acute toxicity profile and its physical properties as a combustible solid.

Summary of GHS Classifications

N-Allyl-4-bromobenzamide is classified under the Globally Harmonized System (GHS) with several key hazard statements. Researchers must be intimately familiar with these classifications before beginning any work.

Table 2.1: GHS Hazard Classifications for N-Allyl-4-bromobenzamide

| Hazard Code | Hazard Statement | Class | Signal Word |

| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4) | Warning |

| H315 | Causes skin irritation | Skin irritation (Category 2) | Warning |

| H317 | May cause an allergic skin reaction | Skin sensitization (Category 1) | Warning |

| H319 | Causes serious eye irritation | Eye irritation (Category 2A) | Warning |

| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) | Warning |

| Source:[2] |

Toxicological Profile and Mechanistic Insights

The toxicological properties of N-Allyl-4-bromobenzamide are directly linked to its chemical structure.

-

Acute Toxicity & Irritation : The compound is harmful if ingested and causes significant irritation to the skin, eyes, and respiratory tract[2]. The benzamide moiety and the halogenated aromatic ring are common structural motifs in irritant compounds. Direct contact with mucous membranes can lead to inflammation and discomfort. Inhalation of the dust can irritate the respiratory system, leading to coughing and shortness of breath[2][5].

-

Skin Sensitization : The presence of the allyl group presents a risk of skin sensitization[2]. Allyl groups are known haptens, meaning they can bind to proteins in the skin, forming an immunogenic complex that can trigger an allergic reaction upon initial or subsequent exposures. This necessitates the strict avoidance of all skin contact.

Physicochemical Hazards

As a combustible organic solid, N-Allyl-4-bromobenzamide presents a fire and explosion risk under specific conditions[2].

-

Combustibility : The material is combustible and can burn if exposed to a sufficient heat source.

-

Dust Explosion : Like many fine organic powders, when dispersed in the air in sufficient concentration, it can form an explosive mixture[2]. This is a critical consideration when handling large quantities or when transferring the powder, as static discharge could provide an ignition source.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls, supplemented by appropriate and correctly used PPE.

Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on PPE.

Caption: Hierarchy of Controls for Hazard Mitigation.

-

Engineering Controls : All manipulations of N-Allyl-4-bromobenzamide powder, including weighing and transfers, must be conducted within a certified chemical fume hood to contain dust and prevent inhalation. The laboratory must be equipped with easily accessible emergency eyewash stations and safety showers[8].

-

Administrative Controls : Access to areas where this compound is stored or handled should be restricted to trained personnel. Clear and concise Standard Operating Procedures (SOPs) must be in place for all experimental work.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The correct selection and use are non-negotiable.

Table 3.1: Mandatory PPE for Handling N-Allyl-4-bromobenzamide

| Body Part | PPE Specification | Rationale and Standard |

| Eyes/Face | Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a splash risk. | Protects against dust particles and splashes, preventing serious eye irritation[5]. Conforms to EN 166 or ANSI Z87.1 standards. |

| Hands | Nitrile gloves (minimum 5 mil thickness). | Prevents skin contact, irritation, and potential sensitization[2][5]. For prolonged work, consider double-gloving. Regularly inspect gloves for tears and replace immediately if compromised[8]. |

| Body | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required for small-scale use within a functioning fume hood. For large spills or work outside a hood, a NIOSH-approved respirator with a P100 filter is required. | The fume hood provides primary respiratory protection. A respirator is an emergency or non-standard work control[5]. |

| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. Perforated shoes or sandals are prohibited[8]. |

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

Weighing and Handling Protocol

-

Preparation : Don all required PPE as specified in Table 3.1. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

-

Staging : Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

-

Transfer : Carefully open the N-Allyl-4-bromobenzamide container. Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the spatula from a height.

-

Closure : Securely close the primary container immediately after dispensing.

-

Cleanup : Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., 70% ethanol) and wipe clean.

-

Disposal : Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

-

Hand Washing : After removing gloves, wash hands thoroughly with soap and water[2].

Storage Requirements

-

Store N-Allyl-4-bromobenzamide in a tightly sealed, clearly labeled container[2][5].

-

The storage location should be a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents[2].

-

For security and safety, store the compound in a locked cabinet or a restricted-access area[2].

Spill Management Protocol

Caption: Primary sites of chemical reactivity.

-

Heck Reaction : The aryl bromide is an excellent substrate for the Heck reaction, which typically involves a palladium catalyst, a base (e.g., triethylamine, potassium carbonate), and high temperatures.[9][10] Researchers must account for the specific hazards of the catalyst (many Pd compounds are sensitizers) and the reaction conditions (potential for pressure buildup in sealed vessels).

-

Allyl Group Reactivity : The terminal alkene is susceptible to various addition reactions. It can also participate in other transition-metal-catalyzed processes, such as tandem Heck-π-allyl reactions, which can rapidly build molecular complexity.[11]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to decomposition or violent reactions.[12]

By understanding the inherent hazards of N-Allyl-4-bromobenzamide and rigorously applying the controls and procedures outlined in this guide, researchers can safely harness its synthetic potential while ensuring the protection of themselves and their colleagues.

References

-

Personal Protective Equipment. (2025). U.S. Environmental Protection Agency.[Link]

-

Pharmaceutical industry best practice. 3M.[Link]

-

Recommended PPE to handle chemicals. Bernardo Ecenarro.[Link]

-

Personal Protective Equipment. ASHP Publications.[Link]

-

Safety Data Sheet - Allyl bromide. (2012). Stobec.[Link]

-

Pharma OEB Best Practice. 3M.[Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.[Link]

-

Reaction of N-Bromobenzamide with Allyl-1-d2 Acetate. The Journal of Organic Chemistry.[Link]

-

Heck Reaction. Organic Chemistry Portal.[Link]

-

Heck reaction. Wikipedia.[Link]

-

HALOALKENES FROM ALLYLMAGNESIUM BROMIDE AND DIBROMOALKANES: 5-BROMO-1-PENTENE. Organic Syntheses.[Link]

-

Toxicology studies of allyl bromide... PubMed.[Link]

-

The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting.[Link]

-

Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis.[Link]

-

Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. (2024). YouTube.[Link]

- Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

-

N-Butyl 4-Bromobenzamide, min 98%, 1 gram. CP Lab Safety.[Link]

-

4-Bromobenzamide. PubChem.[Link]

-

The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to... (2022). YouTube.[Link]

-

The reaction of 4-bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Vedantu.[Link]

-

The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to... (2023). YouTube.[Link]

-

NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide... National Center for Biotechnology Information.[Link]

-

The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of... (2020). YouTube.[Link]

-

NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide... National Center for Biotechnology Information.[Link]

-

N-Allylbenzamide. PubChem.[Link]

-

N-allyl-2-bromobenzamide (C10H10BrNO). PubChem.[Link]

Sources

- 1. N-allyl-3-bromo-4-methoxybenzamide | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Bromobenzamide 97 698-67-9 [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Toxicology studies of allyl bromide (CAS No. 106-95-6) in genetically modified (FVB Tg.AC hemizygous) mice and carcinogenicity studies of allyl bromide in genetically modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] mice (dermal and gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of Allyl Bromide in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]